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Compound of Interest

Compound Name: Oxazole-2-carboxylic acid

Cat. No.: B048676

Disclaimer: Direct, experimentally verified spectroscopic data for oxazole-2-carboxylic acid is
not readily available in public databases and literature. This guide provides a comprehensive
overview of the expected spectroscopic characteristics based on data from closely related
compounds, including oxazole, ethyl oxazole-2-carboxylate, and oxazole-4-carboxylic acid. The
presented data serves as a reference and predictive guide for researchers and scientists in the
field of drug development.

Introduction

Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal
chemistry and drug development due to the prevalence of the oxazole motif in a wide range of
biologically active molecules. Understanding its structural and electronic properties through
spectroscopic analysis is crucial for its application in synthesis and as a building block for novel
therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for oxazole-2-carboxylic
acid, provides detailed experimental protocols for acquiring such data, and illustrates the
general workflow for spectroscopic analysis.

Spectroscopic Data

The following tables present a summary of spectroscopic data for oxazole and related
substituted oxazoles to provide a basis for predicting the spectral characteristics of oxazole-2-
carboxylic acid.
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Table 1: 1H NMR Spectroscopic Data

Chemical Shift (6, ppm)

Compound Solvent o

and Multiplicity

7.95 (s, 1H, H2), 7.69 (s, 1H,
Oxazole[1] CDCI3

H5), 7.09 (s, 1H, H4)

~8.2 (s, 1H, H5), ~7.4 (s, 1H,
Ethyl Oxazole-2-carboxylate

, CDCI3 H4), 4.4 (q, 2H, CH2), 1.4 (t,

(Predicted)

3H, CH3)
Oxazole-4-carboxylic acid[2] - No data available
Oxazole-2-carboxylic acid ~13.5 (br s, 1H, COOH), ~8.4

DMSO-d6

(Estimated)

(s, 1H, H5), ~7.8 (s, 1H, H4)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (6, ppm)

150.6 (C2), 138.1 (C5), 125.5
Oxazole[1] CDCI3

(C4)

~160 (C=0), ~145 (C2), ~142
Ethyl Oxazole-2-carboxylate

, CDCI3 (C5), ~128 (C4), ~62 (CH2),

(Predicted)

~14 (CH3)
Oxazole-4-carboxylic acid[2] - No data available
Oxazole-2-carboxylic acid ~162 (COOH), ~147 (C2),

DMSO-d6

(Estimated)

~144 (C5), ~130 (C4)

Table 3: IR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Oxazole
https://www.chemicalbook.com/SpectrumEN_23012-13-7_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazole
https://www.chemicalbook.com/SpectrumEN_23012-13-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Characteristic Absorption

Compound Functional Group
(cm-1)
Oxazole[1][3] C=N stretch ~1580
C-O-C stretch ~1100-1050
C-H stretch (aromatic) ~3150-3100
Carboxylic Acid (general)[4] O-H stretch 3300-2500 (broad)
C=0 stretch 1760-1690
C-O stretch 1320-1210
Oxazole-2-carboxylic acid
(Predicted) O-H stretch ~3100-2500 (broad)
C=0 stretch ~1720
C=N stretch ~1585
C-O-C stretch ~1100

Table 4: Mass Spectrometry Data

Key Fragments (m/z) and

Compound lonization Mode .
Interpretation
69 [M]+, 41 [M-CO]J+, 40 [M-
Oxazole[1] El
HCN]+
Oxazole-2-carboxylic acid
ESI- 112 [M-H]-, 68 [M-H-CO2]-

(Predicted)

El

113 [M]+, 69 [M-CO2J+, 41 [M-

CO2-COJ+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
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3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-d6, CDCI3). The choice of solvent is critical and
should be one in which the analyte is highly soluble and does not have overlapping signals
with the analyte's protons of interest.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
required.

3.2. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
the most convenient. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A
background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and
subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

o Sample Preparation: For Electrospray lonization (ESI), dissolve a small amount of the
sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1
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pg/mL). For Electron lonization (El), the sample is typically introduced via a direct insertion
probe or a gas chromatograph.

e Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or El)
and mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Data Acquisition:

o ESI: The sample solution is infused into the ion source. Spectra are typically acquired in
both positive and negative ion modes to observe the protonated molecule [M+H]+ and the

deprotonated molecule [M-H]-, respectively.

o EIl: The sample is vaporized and bombarded with a high-energy electron beam, causing
fragmentation. The resulting mass spectrum shows the molecular ion [M]+ and a series of

fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like oxazole-2-carboxylic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.
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This guide provides a foundational understanding of the expected spectroscopic properties of
oxazole-2-carboxylic acid. Researchers are encouraged to acquire experimental data on their
synthesized samples and use this guide as a reference for data interpretation and structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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